N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
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Overview
Description
N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties .
Mechanism of Action
Target of Action
N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a coumarin derivative . Coumarin derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory , anti-HIV , antibacterial, antifungal , and antitumor effects. They have been reported to inhibit bacterial DNA gyrase , which is an essential enzyme involved in DNA replication.
Mode of Action
Coumarin derivatives, in general, are known to interact with their targets, such as bacterial dna gyrase, and inhibit their function . This inhibition can lead to the cessation of bacterial growth, thereby exhibiting antibacterial activity .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its targets. For instance, the inhibition of bacterial DNA gyrase can disrupt the DNA replication process, leading to the death of the bacteria
Pharmacokinetics
The properties of coumarin derivatives can vary widely depending on their specific chemical structure
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of its targets. For example, the inhibition of bacterial DNA gyrase can lead to the cessation of bacterial growth, thereby exhibiting antibacterial activity
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the activity and stability of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often involve heating the mixture in dry DMF (dimethylformamide) and TEA (triethylamine) at 70°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Organic halides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Industry: Used in the production of dyes and optical brighteners
Comparison with Similar Compounds
Similar Compounds
- 4-methylumbelliferone
- 7-hydroxy-4-methylcoumarin
- 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
Uniqueness
N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives. Its ability to inhibit bacterial DNA gyrase and its anti-inflammatory properties make it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
N-methyl-2-(7-methyl-2-oxochromen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-3-4-10-9(6-12(15)14-2)7-13(16)17-11(10)5-8/h3-5,7H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHTYCXITNDJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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